molecular formula C14H25NO4 B3291892 Methyl N-boc-3-piperidinepropionate CAS No. 874365-36-3

Methyl N-boc-3-piperidinepropionate

Cat. No.: B3291892
CAS No.: 874365-36-3
M. Wt: 271.35 g/mol
InChI Key: MQTZOEBAYINESE-UHFFFAOYSA-N
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Description

Methyl N-boc-3-piperidinepropionate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-boc-3-piperidinepropionate typically involves the protection of the amine group in 3-piperidinepropionic acid with a Boc group, followed by esterification with methanol. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a base such as triethylamine (TEA) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of solid-phase synthesis techniques can also be employed to streamline the production process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl N-boc-3-piperidinepropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the ester group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, free amines, and substituted piperidine derivatives .

Scientific Research Applications

Methyl N-boc-3-piperidinepropionate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl N-boc-3-piperidinepropionate involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-boc-3-piperidinecarboxylic acid
  • N-boc-4-piperidinecarboxylic acid
  • N-boc-2-piperidinecarboxylic acid

Uniqueness

Methyl N-boc-3-piperidinepropionate is unique due to its specific structure, which combines the Boc-protected piperidine ring with a propionate ester group. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-5-6-11(10-15)7-8-12(16)18-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTZOEBAYINESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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